

GNE-8505 in the SOD1-G93A Mouse Model: Application Notes and Protocols

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Compound of Interest		
Compound Name:	GNE-8505	
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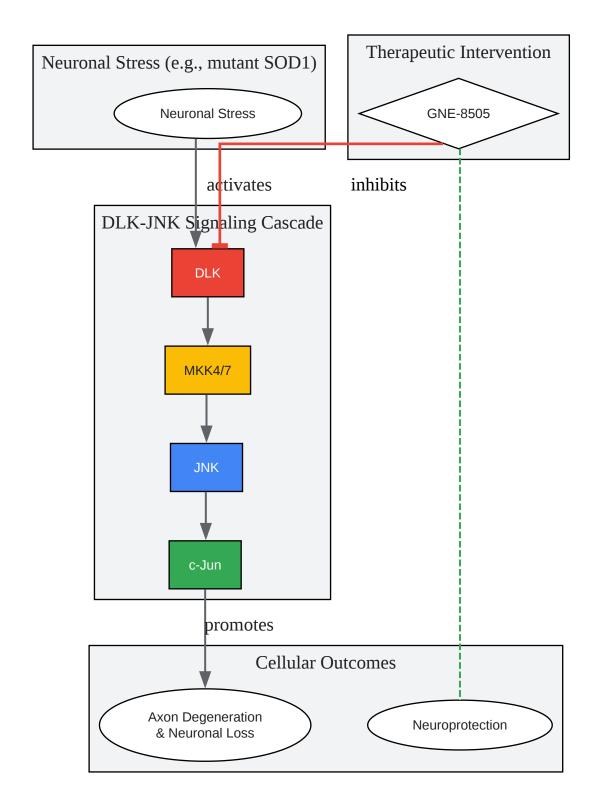
Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The SOD1-G93A transgenic mouse is a widely utilized preclinical model that recapitulates key features of human ALS, including progressive motor neuron degeneration and a shortened lifespan.[1][2] Recent research has identified the dual leucine zipper kinase (DLK) signaling pathway as a critical regulator of neuronal stress and degeneration.[3][4][5] Inhibition of DLK has emerged as a promising therapeutic strategy for neurodegenerative diseases.[3][4] **GNE-8505** is a synthetic inhibitor of DLK activity.[4] This document provides detailed application notes and protocols for the use of **GNE-8505** and the related compound GNE-3511 in the SOD1-G93A mouse model, based on the findings from Le Pichon et al., 2017.

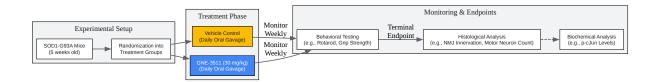
Mechanism of Action: DLK-JNK Signaling Pathway

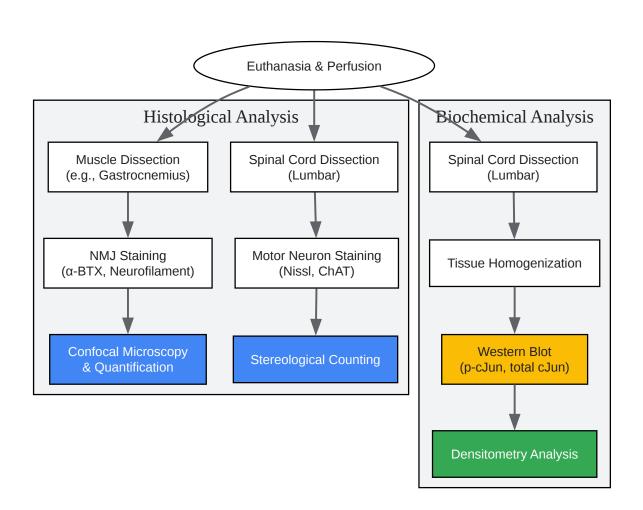
In the context of neurodegenerative diseases like ALS, the DLK-mediated c-Jun N-terminal kinase (JNK) signaling pathway is pathologically activated.[3][6] This activation contributes to axon degeneration, neuronal loss, and functional decline.[1][3] **GNE-8505**, as a DLK inhibitor, works by blocking this cascade, thereby attenuating the neuronal stress response and providing neuroprotection.[3]











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